molecular formula C21H17N3O4 B3741658 N-[(benzoylamino)(3-nitrophenyl)methyl]benzamide

N-[(benzoylamino)(3-nitrophenyl)methyl]benzamide

Cat. No.: B3741658
M. Wt: 375.4 g/mol
InChI Key: MEQFPOZTFFMNOY-UHFFFAOYSA-N
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Description

N-[(Benzoylamino)(3-nitrophenyl)methyl]benzamide is a benzamide derivative featuring a benzoylamino group and a 3-nitrophenyl moiety attached to a methylene bridge. This structure combines aromatic and electron-withdrawing groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[benzamido-(3-nitrophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c25-20(15-8-3-1-4-9-15)22-19(17-12-7-13-18(14-17)24(27)28)23-21(26)16-10-5-2-6-11-16/h1-14,19H,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQFPOZTFFMNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(benzoylamino)(3-nitrophenyl)methyl]benzamide typically involves the reaction of benzoyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with benzamide to yield the final product . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction kinetics and yield. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(benzoylamino)(3-nitrophenyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include amino derivatives, nitroso compounds, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that benzamide derivatives, including N-[(benzoylamino)(3-nitrophenyl)methyl]benzamide, exhibit promising anticancer properties. For instance, studies have demonstrated that certain benzamide derivatives can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable case involved the evaluation of such compounds against leukemia and melanoma cell lines, where significant cytotoxicity was observed .

Antibacterial Properties
The compound has also been investigated for its antibacterial potential. Benzamide derivatives are known to interact with bacterial cell wall synthesis pathways, leading to inhibition of growth in various pathogenic strains. The specific interactions of this compound with bacterial enzymes are currently under study, aiming to elucidate its mechanism of action .

Antioxidant Activity
In addition to its antibacterial and anticancer properties, this compound has been explored for its antioxidant capabilities. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress—a factor implicated in numerous diseases, including cancer and neurodegenerative disorders .

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to bind selectively to target proteins involved in disease processes. Molecular docking studies have suggested that the compound fits well into the active sites of certain enzymes, potentially inhibiting their function. For example, docking analyses against SARS-CoV-2 proteins have indicated high binding affinities, suggesting potential as an antiviral agent .

Case Studies and Experimental Findings

Several studies have documented the effectiveness of this compound in various experimental settings:

  • Cytotoxicity Assays : In vitro studies on human cancer cell lines (e.g., K-562) have shown that this compound exhibits significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .
  • In Vivo Studies : Preliminary animal model studies have reported promising results regarding the compound's efficacy in reducing tumor size without significant toxicity .

Mechanism of Action

The mechanism of action of N-[(benzoylamino)(3-nitrophenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymatic activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

  • N-{[(4-Nitrophenyl)amino]methyl}benzamide (): Substituents: A 4-nitrophenylamino group replaces the benzoylamino-3-nitrophenyl motif. Synthesis: Prepared via benzamidomethylation using (benzamidomethyl)triethylammonium chloride in aqueous media . Key Difference: The nitro group at the para position on the phenyl ring may reduce steric hindrance compared to the meta substitution in the target compound.
  • [N-(3'-Nitrophenyl)(piperidin-1-yl)methyl]benzamide (): Substituents: A piperidinyl group replaces the benzoylamino moiety. Activity: Exhibits dose-dependent anthelmintic activity against Eicinia foetida. Cobalt and copper complexes of this compound show enhanced efficacy compared to the ligand .
  • N-((3-Nitrophenyl)(2-hydroxynaphthalen-1-yl)methyl)benzamide ():

    • Substituents: A 2-hydroxynaphthyl group is appended alongside the 3-nitrophenyl group.
    • Synthesis: Synthesized via a multicomponent condensation reaction under solvent-free conditions (85% yield) .
    • Key Difference: The hydroxynaphthyl group may enhance π-π stacking interactions, altering solubility and bioactivity compared to the target compound.
  • 4-Nitro-N-(3-nitrophenyl)benzamide ():

    • Substituents: Nitro groups at the 4-position (benzamide) and 3-position (aniline).
    • Synthesis: Derived from 3-nitroaniline and 4-nitrobenzoyl chloride .
    • Key Difference: The absence of a methylene bridge reduces conformational flexibility compared to the target compound.

Data Tables

Table 2: Impact of Substituents on Bioactivity

Substituent Type Example Compound Observed Effect
Electron-withdrawing (NO₂) 4-Nitro-N-(3-nitrophenyl)benzamide Increased stability, reduced solubility
Electron-donating (OH, OCH₃) N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide Enhanced antioxidant activity
Metal-coordinating (piperidinyl) [N-(3'-Nitrophenyl)(piperidin-1-yl)methyl]benzamide Improved anthelmintic activity via complexes

Biological Activity

N-[(benzoylamino)(3-nitrophenyl)methyl]benzamide (referred to as the compound hereafter) is a synthetic organic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide backbone with a benzoylamino group and a nitrophenyl moiety. This structural configuration is significant for its biological activity, particularly in targeting specific cancer pathways.

The compound is believed to exert its biological effects primarily through the inhibition of certain key proteins involved in cancer cell proliferation and survival. Notably, it targets the NF-κB signaling pathway, which is crucial in regulating genes associated with inflammation and cancer progression. The NF-κB family of proteins can promote tumor growth when deregulated, making them a viable target for anticancer therapies .

Key Mechanisms:

  • Inhibition of NF-κB : The compound may inhibit B-cell Lymphoma 3 (Bcl-3), a protein that modulates NF-κB signaling. Inhibition of Bcl-3 has been linked to reduced tumor cell proliferation and increased apoptosis in various cancer types .
  • Cytotoxicity : Studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors .

Anticancer Activity

Research indicates that the compound demonstrates potent anticancer activity through various assays:

  • Cell Line Studies :
    • The compound was tested against several human cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). Results showed significant cytotoxic effects with IC50 values indicating effective inhibition at low concentrations .
    • A comparative study highlighted that similar derivatives exhibited IC50 values ranging from 5.6 μM to 40 μM against different leukemic cell lines, showcasing the compound's potential as an effective anticancer agent .
  • Mechanism-Based Approaches :
    • The compound's ability to inhibit key receptor tyrosine kinases (RTKs) was evaluated. It demonstrated inhibitory activity against multiple RTKs involved in cancer cell signaling pathways, suggesting a multi-targeted approach to its anticancer efficacy .

Case Study 1: Bcl-3 Inhibition

A study on the role of Bcl-3 in breast cancer progression demonstrated that silencing Bcl-3 resulted in an 80% decrease in lung metastases in murine models. This finding supports the hypothesis that targeting Bcl-3 could be beneficial in reducing metastatic spread in cancers where this protein is overexpressed .

Case Study 2: Molecular Docking Studies

Molecular docking studies indicated that the compound binds effectively to target proteins involved in cell signaling pathways related to cancer proliferation. The binding affinities were comparable to known inhibitors, suggesting that this compound could serve as a lead compound for further development .

Data Tables

Cell Line IC50 (μM) Mechanism of Action
A5498.2Inhibition of EGFR
HeLa5.6Cytotoxicity via NF-κB pathway inhibition
K56231Targeting receptor tyrosine kinases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.